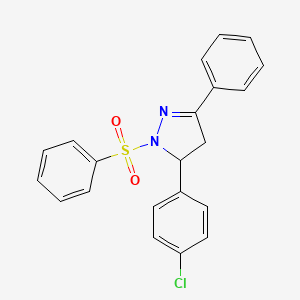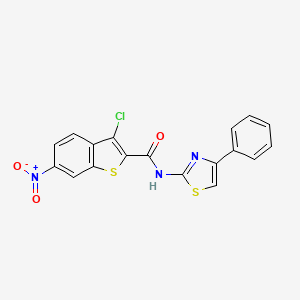![molecular formula C21H17ClN4O2S B11654763 5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11654763.png)
5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 该化合物,化学式为C25H25ClN4O2S,属于磺酰胺类。
- 它包含一个酞嗪环体系,被4-氯苯胺基和叔丁基取代。
- 该化合物的分子量约为464.6 g/mol .
准备方法
合成路线: 虽然该化合物的具体合成路线尚不可知,但类似的磺酰胺通常通过涉及酞嗪酮衍生物和适当胺的反应合成。
工业生产: 关于大规模工业生产方法的信息有限,但学术研究经常提供实验室规模合成的见解。
化学反应分析
反应性: 该化合物可能经历各种反应,包括氧化、还原和取代。
常用试剂和条件: 这些反应可能涉及氧化剂(例如,KMnO),还原剂(例如,NaBH)和酰氯(例如,SOCl)等试剂。
主要产物: 形成的具体产物取决于反应条件和取代基。例如,硝基的还原可以产生苯胺衍生物。
科学研究应用
化学: 研究人员探索其反应性、稳定性和作为构建更复杂分子的构建块的潜力。
生物学和医学: 研究重点在于其药理特性,包括作为候选药物的潜力。
工业: 应用可能包括染料、颜料或其他特种化学品。
作用机制
靶标: 该化合物可能与特定的生物靶标(例如,酶、受体)相互作用。
途径: 需要进一步研究来阐明所涉及的精确途径。
相似化合物的比较
独特性: 其取代基的独特组合使其有别于相关化合物。
类似化合物: 类似的磺酰胺,如N-叔丁基-5-{4-[(4-氟苯基)氨基]酞嗪-1-基}-2-甲基苯磺酰胺 ,具有结构特征。
请记住,虽然我提供了一个概述,但详细的实验程序和具体的工业方法需要进一步的文献研究。
属性
分子式 |
C21H17ClN4O2S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
5-[4-(4-chloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H17ClN4O2S/c1-13-6-7-14(12-19(13)29(23,27)28)20-17-4-2-3-5-18(17)21(26-25-20)24-16-10-8-15(22)9-11-16/h2-12H,1H3,(H,24,26)(H2,23,27,28) |
InChI 键 |
XYLPTBOZIPMDEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11654681.png)
![2-[1-benzyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11654682.png)
![(6Z)-6-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654683.png)

![8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11654702.png)
![4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide](/img/structure/B11654708.png)
![5-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11654714.png)

![Ethyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11654733.png)
![(6Z)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654737.png)
![N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide](/img/structure/B11654747.png)
![N-[2-(4-Tert-butylphenoxy)ethyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide](/img/structure/B11654750.png)
![2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11654752.png)
![(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one](/img/structure/B11654757.png)
